molecular formula C14H15NO B6481953 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one CAS No. 91039-69-9

2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one

Cat. No.: B6481953
CAS No.: 91039-69-9
M. Wt: 213.27 g/mol
InChI Key: JCLWEWFKPMCRRT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by methyl groups at positions 2 and 6 of the heterocyclic ring and a 4-methylphenyl substituent at position 1. The 1,4-DHP scaffold is widely studied due to its pharmacological relevance, including calcium channel modulation and antimicrobial activity . The substitution pattern in this compound influences its electronic properties, solubility, and intermolecular interactions, which are critical for its physicochemical and biological behavior.

Properties

IUPAC Name

2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWEWFKPMCRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one can be achieved through the Hantzsch condensation reaction. This classical method involves the three-component condensation of an aryl aldehyde, ammonia or an amine, and a β-ketoester. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in the presence of iodine can yield the desired compound . This method is advantageous due to its simplicity and the use of solvent-free conditions, which align with green chemistry principles .

Chemical Reactions Analysis

2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among 1,4-DHP Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one 2,6-dimethyl; 1-(4-methylphenyl) Ketone (C4) Target
2,6-Dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dimethylcarboxylate 4-(4-chlorophenyl); 3,5-dimethylcarboxylate Ester groups (C3, C5); Cl substituent
Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-(4-hydroxyphenyl); 3,5-dicarboxylate Hydroxyl; ester groups
Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate 4-(4-methoxyphenyl); 3,5-dicarboxylate Methoxy; ester groups
  • Electron-Donating vs. The methoxy group in increases solubility via polarity, while the hydroxyl group in enables strong hydrogen bonding, affecting crystallization .
  • Ring Conformation :

    • The boat conformation observed in (due to deviations of C7 and N1 from the mean plane) contrasts with other 1,4-DHPs, where substituents like methoxy or methyl groups may stabilize chair-like conformations.

Physicochemical Properties

Table 2: Comparative Physical and Spectral Data

Compound (Reference) Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported N/A N/A
4-Chlorophenyl derivative 194–195 1701 (C=O), 1653 (C=C) 2.32 (s, 6H, CH₃), 4.93 (s, 1H, NH)
4-Hydroxyphenyl derivative Not reported 3325 (O–H), 1701 (C=O) 7.20–7.27 (m, 4H, aromatic)
4-Methoxyphenyl derivative Not reported Not reported Not reported
  • Melting Points : The 4-chlorophenyl derivative has a higher melting point (194–195°C) compared to methyl-substituted analogs, likely due to stronger dipole-dipole interactions from the Cl substituent.
  • Hydrogen Bonding : The hydroxyl group in generates O–H⋯O interactions, absent in the target compound, which may reduce its melting point or alter solubility .

Crystallographic and Computational Insights

  • Crystal Packing : Weak interactions (C–H⋯N, π–π) dominate in 4-methylphenyl-containing compounds (e.g., ), whereas hydrogen bonds (N–H⋯O, O–H⋯O) stabilize structures in hydroxylated analogs .
  • Software Utilization : SHELXL and ORTEP are widely used for refining and visualizing 1,4-DHP structures, ensuring accurate conformational analysis.

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